6-Methylheptyl benzoate

Descripción

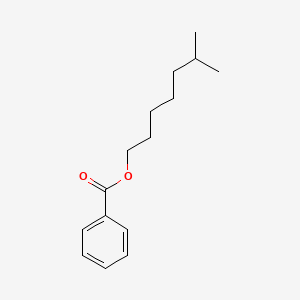

6-Methylheptyl benzoate is an ester derived from benzoic acid and 6-methylheptanol. Its structure consists of a benzene ring esterified with a branched seven-carbon alkyl chain (methyl substitution at the sixth position).

Synthesis: The synthesis likely follows standard acid-catalyzed esterification protocols, as described for substituted methyl benzoates (). This involves refluxing benzoic acid with 6-methylheptanol in the presence of a catalyst (e.g., sulfuric acid) to yield the ester. Purification steps, such as recrystallization or vacuum drying, may be employed .

Propiedades

Número CAS |

80640-85-3 |

|---|---|

Fórmula molecular |

C15H22O2 |

Peso molecular |

234.33 g/mol |

Nombre IUPAC |

6-methylheptyl benzoate |

InChI |

InChI=1S/C15H22O2/c1-13(2)9-5-4-8-12-17-15(16)14-10-6-3-7-11-14/h3,6-7,10-11,13H,4-5,8-9,12H2,1-2H3 |

Clave InChI |

ONAJCHYEVMVJQN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCCCOC(=O)C1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Methylheptyl benzoate can be synthesized through the esterification reaction between benzoic acid and 6-methylheptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions

6-Methylheptyl benzoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids and other oxidation products.

Reduction: The ester can be reduced to form alcohols and other reduction products.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products

Oxidation: Benzoic acid and other carboxylic acids.

Reduction: 6-Methylheptanol and other alcohols.

Substitution: Various esters and derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications Overview

The versatility of 6-Methylheptyl benzoate lends itself to several key applications:

- Fragrance Industry : Its aromatic properties make it suitable for use in perfumes and scented products. It can serve as a fragrance ingredient or a fixative that helps stabilize other scents.

- Organic Synthesis : As an ester, it can be utilized as a building block in organic synthesis for creating more complex molecules. Its reactivity allows for various chemical transformations, making it valuable in research laboratories.

- Material Science : The compound may find applications in the formulation of polymers and coatings due to its compatibility with different materials. Its properties can enhance the performance characteristics of these materials.

Fragrance Development

In a recent study focusing on the development of new fragrance formulations, this compound was incorporated into various blends to evaluate its olfactory impact. The study found that this compound contributed significantly to the overall scent profile, enhancing floral and fruity notes. The stability of the fragrance was also noted to improve when this compound was included, making it a preferred choice among perfumers.

Organic Synthesis Research

A research project aimed at synthesizing novel esters highlighted the utility of this compound as a versatile intermediate. The study demonstrated that this compound could react with various nucleophiles under mild conditions, facilitating the formation of new ester derivatives with potential applications in pharmaceuticals and agrochemicals.

Polymer Formulation

In material science, researchers investigated the incorporation of this compound into polymer matrices. The results indicated that adding this compound improved flexibility and thermal stability in polymer films. This enhancement is crucial for applications requiring durable and resilient materials, such as packaging and automotive components.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Fragrance Industry | Perfume formulations | Enhances scent profile; acts as a fixative |

| Organic Synthesis | Intermediate in chemical reactions | Versatile reactivity; enables novel compounds |

| Material Science | Polymer formulations | Improves flexibility; enhances thermal stability |

Mecanismo De Acción

The mechanism of action of 6-methylheptyl benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of benzoic acid and 6-methylheptanol. These products can then participate in various metabolic pathways, exerting their effects on cellular processes.

Comparación Con Compuestos Similares

Properties :

- Molecular Formula : C₁₅H₂₂O₂ (inferred from structure).

- Molecular Weight : ~234.33 g/mol.

- Physical State : Likely a liquid at room temperature due to its branched alkyl chain, which reduces crystallinity compared to shorter-chain esters.

Comparison with Similar Compounds

Below is a comparative analysis of 6-methylheptyl benzoate with structurally related alkyl and aryl benzoates, focusing on physicochemical properties, synthesis, applications, and biological interactions.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Odor Profile | Water Solubility |

|---|---|---|---|---|---|

| Methyl benzoate | C₈H₈O₂ | 136.15 | 199 | Almond-like, balsamic | Slightly soluble |

| Hexyl benzoate | C₁₃H₁₈O₂ | 206.28 | ~290 (est.) | Woody-green, piney | Insoluble |

| Benzyl benzoate | C₁₄H₁₂O₂ | 212.24 | 323 | Light, balsamic | Insoluble |

| This compound | C₁₅H₂₂O₂ (est.) | 234.33 (est.) | ~300–320 (est.) | Mild, less volatile (inferred) | Insoluble |

Key Observations :

- Volatility : Methyl benzoate (shortest chain) is the most volatile, while this compound’s branched, longer chain reduces volatility, making it suitable for long-lasting formulations .

- Lipophilicity : Increased alkyl chain length enhances lipid solubility, favoring use in emollients or plasticizers .

Actividad Biológica

6-Methylheptyl benzoate is an organic compound classified as an ester, derived from benzoic acid and 6-methylheptanol. Its unique structure contributes to its diverse biological activities, particularly in the fields of agriculture and pharmacology. This article explores the biological activity of this compound, including its insecticidal properties, cytotoxicity, and potential environmental implications.

This compound has the chemical formula and a molecular weight of 234.34 g/mol. It is characterized by its pleasant aroma, which makes it suitable for use in perfumery and as a flavoring agent.

Insecticidal Properties

Recent studies have highlighted the insecticidal potential of this compound. Its effectiveness as a pesticide is attributed to its ability to disrupt the nervous system of insects.

- Mechanism of Action : The compound acts on neurotransmitter systems in insects, particularly affecting cholinergic pathways. Research indicates that it can inhibit acetylcholinesterase activity, leading to neurotoxicity in target species .

- Efficacy : Laboratory bioassays have demonstrated that this compound exhibits significant toxicity against various insect pests. For instance, studies have reported lethal concentrations (LC50) ranging from 0.26 to 2.70 µL/vial for different insect species .

| Insect Species | LC50 (µL/vial) | Reference |

|---|---|---|

| Halyomorpha halys | 0.26 | |

| Aphis gossypii | 0.38 | |

| Leptinotarsa decemlineata | 0.114 |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety of this compound in human cells. In vitro studies focused on kidney (HEK293) and colon (Caco-2) cell lines revealed varying degrees of cytotoxic effects.

- Findings : At concentrations above 0.15%, significant reductions in cell viability were observed, indicating potential toxicity at higher doses .

Case Studies

Several case studies have been documented regarding the application and effects of this compound:

- Field Trials on Agricultural Pests : A study conducted on tomato crops infested with Tuta absoluta demonstrated that applications of this compound significantly reduced pest populations compared to untreated controls .

- Impact on Non-target Species : Investigations into the effects of this compound on beneficial insects, such as honeybees, revealed a decline in flight ability at higher concentrations, raising concerns about its ecological impact .

- Microbial Degradation : Research has shown that certain microbial strains can hydrolyze methyl esters like this compound, suggesting potential for bioremediation in environments contaminated with this compound .

Environmental Implications

The use of this compound as an insecticide raises questions about its environmental persistence and toxicity to non-target organisms. Studies indicate that while it is effective against pests, careful consideration must be given to its application rates and potential effects on pollinators and other beneficial species.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methylheptyl benzoate, and what are their mechanistic considerations?

- Methodological Answer : The synthesis typically involves esterification between benzoic acid and 6-methylheptanol, catalyzed by sulfuric acid or immobilized lipases. Key steps include refluxing under anhydrous conditions, monitoring reaction progress via thin-layer chromatography (TLC), and purification using fractional distillation or column chromatography. Ensure stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol) to drive esterification to completion . Characterization via H NMR (e.g., ester carbonyl resonance at ~168 ppm) and FT-IR (C=O stretch ~1720 cm) is critical for confirming structure .

Q. Which analytical techniques are most reliable for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for quantifying purity. Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities, while differential scanning calorimetry (DSC) determines thermal stability. Always cross-validate results with elemental analysis (±0.3% theoretical composition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.